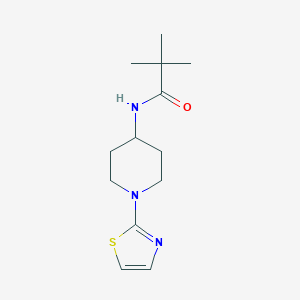

![molecular formula C20H15F3N2O2 B3008093 2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide CAS No. 338754-70-4](/img/structure/B3008093.png)

2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

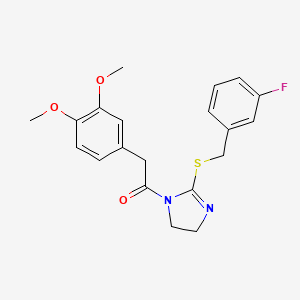

2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide is a chemical compound with a complex structure. It contains a pyridine ring, a phenyl group, and a carboxamide functional group. The presence of the trifluoromethyl (CF₃) group adds to its uniqueness and potential pharmacological properties .

Synthesis Analysis

The synthesis of this compound involves intricate steps. For instance, one synthetic route could be the reaction of a suitable precursor (such as an amine or pyridine derivative) with a trifluoromethyl-containing reagent. Detailed synthetic pathways and conditions would need to be explored in relevant literature .

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. Investigating its reactivity with different reagents and functional groups would shed light on its synthetic versatility and potential applications .

Physical And Chemical Properties Analysis

- Chemical Properties :

Wissenschaftliche Forschungsanwendungen

Triflating Reagent

2-oxo-N-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide: serves as a valuable triflating reagent. Triflation involves the introduction of a trifluoromethylsulfonyl (triflimide) group onto organic molecules. Researchers use this compound to selectively functionalize phenolic hydroxyl groups, amino groups, and enols. Its high reactivity and excellent selectivity make it a preferred choice for such transformations .

Carbon Nanotube Doping

As a transparent, strong electron-withdrawing p-type dopant, this compound finds applications in carbon nanotubes. By introducing it into the nanotube structure, researchers can modulate electronic properties, enhance conductivity, and tailor their behavior for various electronic and optoelectronic devices .

Synthesis of Alpha-Boryl Aldehydes

Researchers have employed this compound in the synthesis of amphoteric alpha-boryl aldehydes. These versatile intermediates play a crucial role in constructing complex organic molecules, including pharmaceuticals and agrochemicals. The triflimide group facilitates selective borylation reactions, enabling efficient access to these valuable building blocks .

Antimicrobial Potential

Derivatives of 2-oxo-N-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide have demonstrated good antimicrobial potential. Specifically, compounds 1a and 1b exhibit promising activity against microbial pathogens .

Monoamine Reuptake Inhibitor NS9544 Acetate

Researchers have explored the use of 2-oxo-N-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide in the synthesis of a monoamine reuptake inhibitor known as NS9544 acetate. Such inhibitors play a crucial role in treating conditions related to neurotransmitter imbalances, including depression and anxiety .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It is suggested that the compound may interact with its targets through key hydrogen bonding interactions . The trifluoromethyl group (-CF3) could potentially enhance the compound’s binding affinity to its target, thereby increasing its potency .

Biochemical Pathways

Compounds with similar structures have been found to impact various biochemical pathways, including those involved in viral replication and inflammation .

Result of Action

Compounds with similar structures have shown promising results in inhibiting the activity of certain enzymes, such as reverse transcriptase .

Eigenschaften

IUPAC Name |

2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N2O2/c21-20(22,23)15-7-4-6-14(12-15)13-25-11-5-10-17(19(25)27)18(26)24-16-8-2-1-3-9-16/h1-12H,13H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOOBFJEKRHVCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

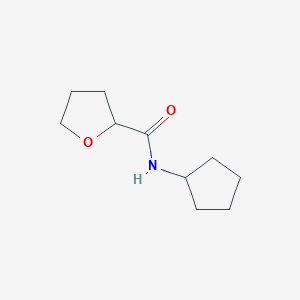

![2,8-Dioxa-5-azaspiro[3.6]decane;hydrochloride](/img/structure/B3008010.png)

![5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008013.png)

![1-(2-ethoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3008017.png)

![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3008019.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B3008023.png)

![2,4,5-trichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B3008024.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-piperidin-1-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B3008025.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acrylamide](/img/structure/B3008028.png)